MKC8866

概要

説明

MKC8866 は、イノシトール要求性酵素 1 (IRE1) リボヌクレアーゼ活性の選択的阻害剤です。特に癌研究において、前臨床試験で有望な結果を示しています。この化合物は、小胞体関連の細胞ストレス応答である、小胞体ストレス応答(UPR)を調節する能力で知られています。

科学的研究の応用

MKC8866 has a wide range of scientific research applications:

Cancer Research: It has been shown to inhibit tumor growth in breast cancer and prostate cancer models by reducing the production of pro-tumorigenic factors

Glioblastoma Treatment: This compound has been studied for its potential to enhance the effectiveness of chemotherapeutic drugs like paclitaxel and temozolomide in glioblastoma models.

Endoplasmic Reticulum Stress: The compound is used to study the unfolded protein response and its role in various diseases, including cancer and neurodegenerative disorders.

作用機序

MKC8866 は、IRE1 のリボヌクレアーゼ活性を選択的に阻害することで、その効果を発揮します。この阻害は、生存促進因子と腫瘍促進因子の産生に不可欠な、XBP1 mRNA のスプライシングを防ぎます。 この経路を阻害することにより、this compound は細胞のストレス応答を減らし、腫瘍の増殖を抑制します .

類似の化合物との比較

類似の化合物

STF-083010: IRE1α エンドヌクレアーゼのもう1つの選択的阻害剤。

MKC9989: IRE1α を IC50 0.23 ~ 44 μM で阻害します。

IXA4: IRE1/XBP1s の高選択的活性化剤。

B I09: IC50 が 1230 nM の IRE1 RNase 阻害剤.

独自性

This compound は、IRE1 RNase 阻害剤としての高い選択性と効力で際立っています。 前臨床癌モデルで有意な有効性を示しており、良好な薬物動態および毒性プロファイルを持っているため、さらなる開発のための有望な候補となっています .

生化学分析

Biochemical Properties

MKC8866 interacts with the endoplasmic reticulum (ER) stress sensor IRE1alpha . It inhibits the RNase activity of IRE1alpha, modulating the tumor cell secretome and enhancing response to chemotherapy .

Cellular Effects

This compound has been shown to reduce the number of cells entering the cell cycle . It also inhibits the production of pro-tumorigenic factors such as IL-6, IL-8, CXCL1, GM-CSF, and TGFβ2 in triple-negative breast cancer (TNBC) cells .

Molecular Mechanism

This compound exerts its effects at the molecular level by inhibiting the RNase activity of IRE1alpha . This inhibition modulates the tumor cell secretome, enhancing the response to chemotherapy .

Temporal Effects in Laboratory Settings

It has been shown to enhance the response to chemotherapy in a xenograft mouse model of TNBC .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been fully explored. It has been shown to strongly inhibit prostate cancer tumor growth as monotherapy in multiple preclinical models in mice .

Metabolic Pathways

It is known to interact with the ER stress sensor IRE1alpha, suggesting a role in the unfolded protein response (UPR) pathway .

Transport and Distribution

Given its interaction with IRE1alpha, it is likely to be involved in ER-associated processes .

Subcellular Localization

Given its interaction with IRE1alpha, it is likely to be localized to the ER, where IRE1alpha resides .

準備方法

合成経路および反応条件

MKC8866 は、サリチルアルデヒド類似体です。 合成には、化合物 2 mg をジメチルスルホキシド (DMSO) 50 μL に溶解して母液を調製することが含まれており、濃度は 40 mg/mL になります 。詳細な合成経路と反応条件は、機密情報であり、公表されていません。

工業生産方法

This compound の工業生産方法は、広く入手できません。 研究グレードの量で生産されており、科学研究目的で使用できます .

化学反応の分析

反応の種類

MKC8866 は、主に IRE1 のリボヌクレアーゼ活性を阻害する阻害反応を起こします。阻害剤としての役割において、酸化、還元、または置換反応は通常起こりません。

一般的な試薬と条件

この化合物は、細胞でストレス応答を誘発するために、ジチオスレイトール (DTT) などの他の試薬と組み合わせて使用されることが多いです。 典型的な条件には、0.2 ~ 20 μM の濃度範囲におけるインビトロ研究が含まれます .

生成される主要な生成物

This compound と IRE1 の反応から生成される主要な生成物は、X ボックス結合タンパク質 1 (XBP1) スプライシングの阻害であり、腫瘍促進因子の産生が減少します .

科学研究アプリケーション

This compound は、幅広い科学研究アプリケーションを持っています。

類似化合物との比較

Similar Compounds

STF-083010: Another selective inhibitor of IRE1α endonuclease.

MKC9989: Inhibits IRE1α with an IC50 of 0.23 to 44 μM.

IXA4: A highly selective activator of IRE1/XBP1s.

Uniqueness

MKC8866 stands out due to its high selectivity and potency as an IRE1 RNase inhibitor. It has shown significant efficacy in preclinical cancer models and has a favorable pharmacokinetic and toxicity profile, making it a promising candidate for further development .

生物活性

MKC8866 is a potent inhibitor of the IRE1α RNase, a key player in the unfolded protein response (UPR) that has been implicated in various cancers. This compound has shown significant biological activity across different cancer types, particularly in breast and prostate cancers, by modulating tumor microenvironments and influencing cytokine production.

This compound specifically targets the RNase activity of IRE1α, inhibiting its ability to splice XBP1 mRNA and perform regulated IRE1-dependent decay (RIDD). This inhibition leads to decreased expression of pro-tumorigenic factors and cytokines, thereby affecting tumor growth and survival.

Key Findings:

- Inhibition of Cytokine Production : In breast cancer cell lines such as MDA-MB-231, this compound treatment resulted in reduced levels of IL-6, IL-8, GM-CSF, and CXCL1. The reduction was confirmed through ELISAs and Q-PCR analyses .

- Cell Proliferation : this compound significantly decreased the number of cells entering the S phase of the cell cycle in MDA-MB-231 cells, indicating a halt in proliferation .

- Prostate Cancer Effects : In prostate cancer models, this compound inhibited tumor growth by decreasing XBP1s levels and promoting apoptosis as evidenced by increased cleaved Caspase-3 levels in treated tumors .

Breast Cancer

In a study involving MDA-MB-231 cells:

- Treatment Duration : Cells were treated with this compound for 48 hours.

- Results : A significant decrease in pro-tumorigenic cytokines was observed. The conditioned medium from treated cells showed markedly lower levels of IL-6 and IL-8 compared to controls .

Prostate Cancer

In LNCaP prostate cancer cells:

- IC50 Values : this compound exhibited an IC50 of 0.29 μM for inhibiting IRE1α RNase activity in vitro. In vivo studies demonstrated its effectiveness in reducing tumor growth across multiple prostate cancer models .

- Mechanistic Insights : RNA sequencing revealed that this compound treatment downregulated genes associated with c-MYC activation, suggesting a pathway through which IRE1α inhibition affects tumorigenesis .

Efficacy in Combination Therapies

This compound has shown promise when combined with other treatments:

- Paclitaxel Co-treatment : In models where tumors were treated with paclitaxel, subsequent treatment with this compound significantly reduced tumor regrowth post-drug withdrawal, indicating its potential as a supportive therapy during chemotherapy .

- Immunotherapy Synergy : Recent findings suggest that this compound enhances the efficacy of anti-PD-1 therapies by reprogramming the tumor microenvironment to promote anti-tumor immune responses .

Summary Table of Biological Activities

| Cancer Type | Effect of this compound | Mechanism |

|---|---|---|

| Breast Cancer | Reduced IL-6, IL-8, GM-CSF secretion | Inhibition of IRE1α RNase activity |

| Prostate Cancer | Decreased tumor growth; increased apoptosis | Suppression of XBP1s expression |

| Combination Therapy | Lowered tumor regrowth post-paclitaxel | Synergistic effects with conventional chemotherapy |

| Immunotherapy | Enhanced anti-tumor immune responses | Reprogramming tumor microenvironment |

特性

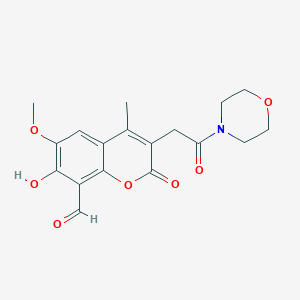

IUPAC Name |

7-hydroxy-6-methoxy-4-methyl-3-(2-morpholin-4-yl-2-oxoethyl)-2-oxochromene-8-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO7/c1-10-11-7-14(24-2)16(22)13(9-20)17(11)26-18(23)12(10)8-15(21)19-3-5-25-6-4-19/h7,9,22H,3-6,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFDGMRMUJYGWQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC2=C(C(=C(C=C12)OC)O)C=O)CC(=O)N3CCOCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1338934-59-0 | |

| Record name | MKC-8866 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1338934590 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MKC-8866 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1NZ0YBP9HB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。